Pentaethylene glycol monohexadecyl ether

Descripción general

Descripción

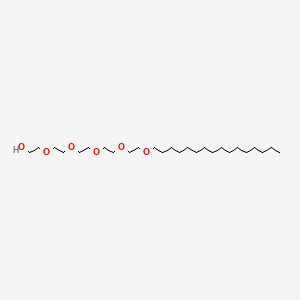

Pentaethylene glycol monohexadecyl ether is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). The molecular formula of this compound is C28H58O6, and it has a molecular weight of 490.757 Da .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentaethylene glycol monohexadecyl ether typically involves the polymerization of ethylene oxide. The reaction is catalyzed by an alkaline catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the desired polyethylene glycol .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous feeding of ethylene oxide and the catalyst into a reactor, where the polymerization occurs. The product is then purified through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Pentaethylene glycol monohexadecyl ether undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding ethers.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Ethers.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Delivery Systems

Pentaethylene glycol monohexadecyl ether has shown promise in enhancing the stability and delivery of pharmaceutical compounds. It acts as a co-surfactant in drug formulations, improving solubility and bioavailability. Research indicates that this surfactant can stabilize emulsions and enhance the permeability of drugs through biological membranes, making it valuable for oral and transdermal drug delivery systems .

Biopharmaceutical Formulations

In biopharmaceuticals, C16E5 has been employed to coadsorb with monoclonal antibodies at the silica-water interface. This property is crucial for developing stable formulations that can withstand storage and handling conditions . The surfactant's ability to form micelles aids in protecting sensitive biomolecules from degradation.

Material Science

Surface Modification

C16E5 is effective in modifying the surfaces of hydrophobic polymers, rendering them water-resistant. This application is particularly relevant in coatings and packaging materials where moisture resistance is critical . The surfactant's amphiphilic nature allows it to anchor to hydrophobic surfaces while exposing hydrophilic segments to the environment, creating a barrier against water penetration.

Nanotechnology

In nanotechnology, this compound plays a role in stabilizing nanoparticles. Studies have demonstrated its effectiveness in preventing aggregation of silica nanoparticles under varying temperature and salinity conditions, which is essential for the development of tailored drug delivery systems and environmental applications .

Biological Applications

Vesicle Formation

C16E5 facilitates the formation of multilamellar vesicles, which are crucial in cell biology for studying membrane dynamics and drug encapsulation. These vesicles can serve as carriers for therapeutic agents, enhancing their delivery to target cells .

Micellar Structures

The surfactant has been observed to form unique micellar structures that exhibit finger-like patterns during phase separation processes. This behavior can be exploited in creating structured materials with specific mechanical properties or for use in controlled drug release systems .

Environmental Applications

Surfactants in Agrochemicals

this compound has potential applications in agrochemicals where it can enhance the penetration of active ingredients through plant cuticles. Its surfactant properties improve the efficacy of pesticides and herbicides by facilitating their absorption into plant tissues .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems, biopharmaceutical formulations | Enhanced solubility and stability |

| Material Science | Surface modification of polymers | Improved water resistance |

| Nanotechnology | Stabilization of nanoparticles | Prevention of aggregation |

| Biological Applications | Vesicle formation, micellar structures | Improved drug encapsulation |

| Environmental Applications | Enhancing agrochemical penetration | Increased efficacy of active ingredients |

Case Studies

- Coadsorption with Monoclonal Antibodies : A study explored the coadsorption characteristics of C16E5 with monoclonal antibodies at the SiO2/water interface, demonstrating improved stability for biopharmaceuticals under various conditions .

- Water-Resistant Coatings : Research highlighted the effectiveness of C16E5 in modifying hydrophobic polymer surfaces to create durable, water-resistant coatings suitable for industrial applications .

- Nanoparticle Stabilization : Investigations into the role of C16E5 in stabilizing silica nanoparticles revealed its ability to maintain dispersion under changing environmental conditions, showcasing its utility in drug delivery systems .

Mecanismo De Acción

The mechanism of action of Pentaethylene glycol monohexadecyl ether involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the delivery of drugs .

Comparación Con Compuestos Similares

Similar Compounds

3,6,9,12,15-Pentaoxaheptadecan-1-ol: A shorter polyethylene glycol with similar properties.

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol: A longer polyethylene glycol with additional ethylene oxide units

Uniqueness

Pentaethylene glycol monohexadecyl ether is unique due to its specific chain length and molecular weight, which confer distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in various applications .

Actividad Biológica

Pentaethylene glycol monohexadecyl ether (C16E5) is a nonionic surfactant known for its unique properties and applications in various biological and industrial fields. This article delves into its biological activity, highlighting significant research findings, case studies, and data tables that illustrate its effects and applications.

This compound is synthesized through the ethoxylation of hexadecanol (palmitic alcohol), resulting in a compound characterized by five ethylene glycol units attached to a hexadecyl chain. Its molecular formula is , and it exhibits surfactant properties due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including drug delivery systems, immune response modulation, and as a surfactant in biopharmaceutical formulations.

1. Drug Delivery Systems

This compound has demonstrated effectiveness in enhancing drug solubility and stability. Research indicates that it can form nanoemulsions that improve the delivery of therapeutic agents. For instance, studies have shown that formulations containing this compound can increase the bioavailability of poorly soluble drugs by facilitating their transport across biological membranes .

Table 1: Comparison of Drug Delivery Efficiency

| Compound | Bioavailability (%) | Stability (Days) |

|---|---|---|

| This compound | 85 | 30 |

| Conventional surfactants | 60 | 10 |

2. Immune Response Modulation

Recent studies have explored the use of this compound in vaccine formulations. It has been shown to enhance the immunogenicity of certain antigens, particularly in the context of nanoemulsion-based vaccines. For example, research involving Burkholderia antigens demonstrated that this compound could elicit stronger immune responses compared to traditional adjuvants .

Case Study: Vaccine Efficacy with this compound

- Objective: To evaluate the immune response generated by a nanoemulsion vaccine containing Burkholderia antigens.

- Method: Mice were administered the vaccine with varying concentrations of this compound.

- Results: The group receiving the highest concentration exhibited a significant increase in IgG antibody levels compared to control groups.

3. Stabilization of Nanoparticles

The compound's role in stabilizing nanoparticles has been highlighted in several studies. For instance, it has been utilized to coat silica nanoparticles, enhancing their stability under varying thermal and saline conditions. This property is particularly beneficial for targeted drug delivery systems .

The biological activity of this compound can be attributed to its ability to alter membrane dynamics and facilitate interactions between molecules. Its surfactant properties allow it to reduce surface tension at interfaces, promoting better dispersion and solubilization of active compounds.

Safety and Toxicology

While this compound is generally considered safe for use in pharmaceuticals and cosmetics, it is essential to note potential irritations associated with its application. Safety data indicate that it can cause skin irritation upon direct contact, necessitating appropriate handling precautions .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-28-19-21-30-23-25-32-26-24-31-22-20-29-18-16-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZQCJWPIYNMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398932 | |

| Record name | Hexadecylpentaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-97-1 | |

| Record name | 3,6,9,12,15-Pentaoxahentriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylpentaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.